3-bromo-5-fluoro-N-methylpyridin-2-amine
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Overview
Description
3-Bromo-5-fluoro-N-methylpyridin-2-amine is a heterocyclic organic compound with the molecular formula C6H6BrFN2. This compound is part of the pyridine family, which is known for its aromatic ring structure containing nitrogen. The presence of bromine and fluorine atoms in the molecule makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-fluoro-N-methylpyridin-2-amine typically involves the halogenation of a pyridine derivative. One common method is the bromination of 5-fluoro-2-methylpyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst or under UV light to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-N-methylpyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-5-fluoro-N-methylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as a building block for the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-5-fluoro-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoro-3-methylpyridine
- 3-Bromo-2-fluoro-5-methylpyridine
- 5-Bromo-2-fluoro-3-methylpyridine
Uniqueness
3-Bromo-5-fluoro-N-methylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted synthesis and specialized applications in various fields.
Properties
Molecular Formula |
C6H6BrFN2 |
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Molecular Weight |
205.03 g/mol |
IUPAC Name |
3-bromo-5-fluoro-N-methylpyridin-2-amine |
InChI |
InChI=1S/C6H6BrFN2/c1-9-6-5(7)2-4(8)3-10-6/h2-3H,1H3,(H,9,10) |
InChI Key |
HBIQQNDVDNPBIH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=N1)F)Br |
Origin of Product |
United States |
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